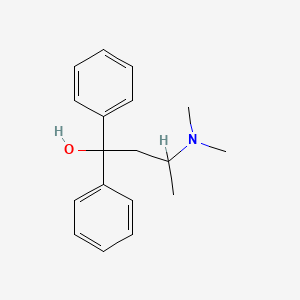![molecular formula C9H12N2O6 B13822594 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)
5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: is a deuterated nucleoside analog. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with deuterium atoms replacing hydrogen atoms at specific positions. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the deuteration of uridine. This process can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction often requires a deuterium source, such as deuterium gas (D2), and a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in the pyrimidine ring to hydroxyl groups, forming dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Formation of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-formyl-oxolan-2-yl]pyrimidine-2,4-dione.
Reduction: Formation of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]dihydropyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a stable isotope-labeled analog in various chemical studies, including reaction mechanism elucidation and kinetic isotope effect studies.
Biology: In biological research, the compound serves as a tool for studying nucleoside metabolism and the effects of deuterium incorporation on biological processes.
Industry: In the pharmaceutical industry, the compound can be used as a reference standard for analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Wirkmechanismus
The mechanism of action of 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. The deuterium atoms can influence the compound’s interactions with enzymes involved in nucleoside metabolism, potentially altering the rates of enzymatic reactions. The presence of deuterium can also affect the compound’s hydrogen bonding interactions, impacting its binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
5,6-dihydrouridine: A naturally occurring nucleoside with similar structural features but without deuterium incorporation.
2’-deoxyuridine: Another nucleoside analog with a similar pyrimidine ring structure but lacking the deuterium atoms.
Uniqueness: The incorporation of deuterium atoms in 5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione imparts unique properties, such as increased metabolic stability and altered reaction kinetics. These features make it a valuable tool in scientific research and drug development.
Eigenschaften
Molekularformel |
C9H12N2O6 |
|---|---|
Molekulargewicht |
246.21 g/mol |
IUPAC-Name |
5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,2D |
InChI-Schlüssel |
DRTQHJPVMGBUCF-SXFMXZDVSA-N |
Isomerische SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H] |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


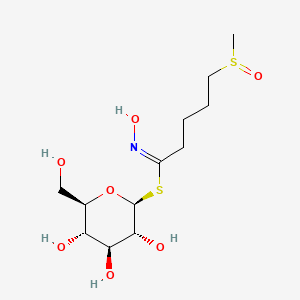
![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)


![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
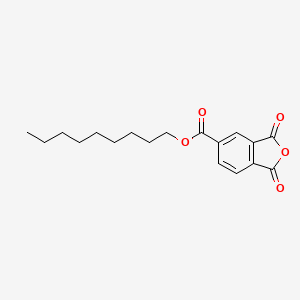
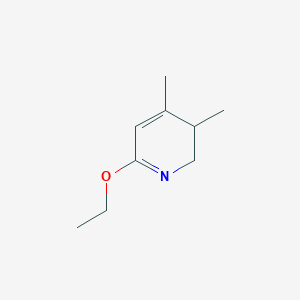
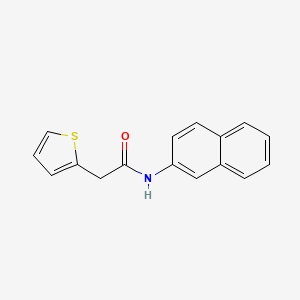
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

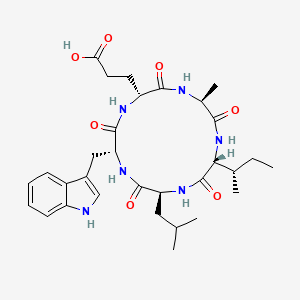
![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)

